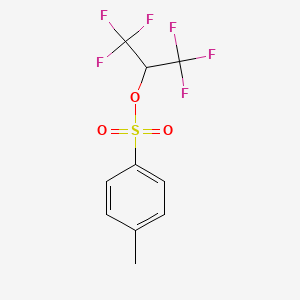

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate

Overview

Description

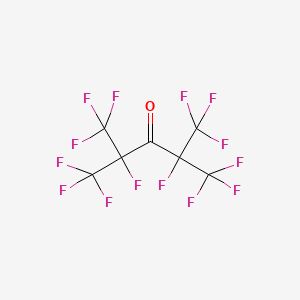

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate (HF-MBS) is an organic compound that has a variety of uses in scientific research. It is a colorless, volatile liquid with a low vapor pressure and a pungent odor. It is a very versatile compound that can be used in a variety of laboratory experiments, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent in the synthesis of other organic compounds.

Scientific Research Applications

Hydrogen Bonding and Cluster Stability

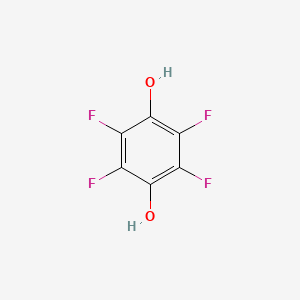

Fourier transform infrared (FTIR) spectra analysis of 2-propanol and its fluorinated derivatives, including 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been used to investigate hydrogen bonding, cluster stability, and conformational isomerism. These studies provide insights into the effects of methyl group fluorination on the strength of hydrogen bonds and the stability of clusters, which are crucial for understanding intramolecular torsional isomerization dynamics and its coupling to intermolecular hydrogen bonding (Schaal, Häber, & Suhm, 2000).

Catalysis in Organic Synthesis

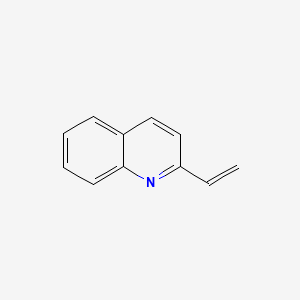

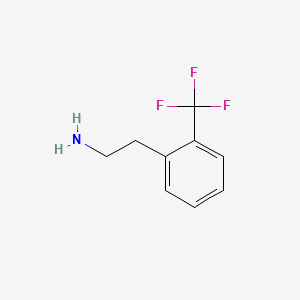

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been reported to act as both a solvent and a catalyst in the Pictet–Spengler reaction between tryptamine derivatives and aldehydes or activated ketones. This application highlights the role of HFIP in facilitating organic reactions, leading to high yields of tetrahydro-β-carbolines by simply removing the low boiling point HFIP by distillation (Wang, Shen, & Qu, 2014).

Material Science and Film Casting

The use of HFIP as a processing solvent for orthogonal alignment of DNA–surfactant complexes demonstrates its utility in material science, specifically in the creation of films with unique electrical properties. This research indicates that films cast from HFIP exhibit higher, more consistent dielectric constants and lower dissipation factors compared to films cast from other solvents, which could have implications for electronic and photonic applications (Mamangun, Santana, Ouchen, Grote, & Sotzing, 2014).

Photolithography and Polymer Resists

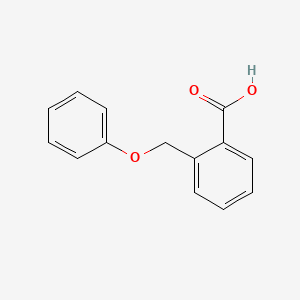

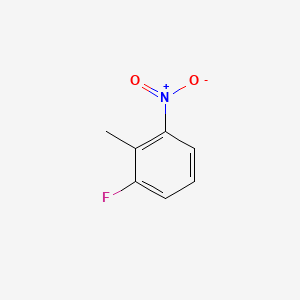

Research into the sulfonation of oximes by reaction with 4-methylbenzenesulfonyl chloride, where 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate may act as a reagent or solvent, explores the potential of these compounds as photoacid generators in polymer resists. This application is crucial for the development of photolithographic processes in semiconductor manufacturing, indicating a route to liberate acid upon irradiation and drive the development of fine patterns on resists (Plater, Harrison, & Killah, 2019).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate plays a significant role in biochemical reactions, particularly in the context of peptide chemistry and catalysis. This compound is known to interact with enzymes and proteins, enhancing the efficiency of certain catalytic processes. For instance, it facilitates the epoxidation of cyclooctene and 1-octene with hydrogen peroxide, a reaction catalyzed by specific enzyme clusters . Additionally, this compound is involved in the rhodium (I)-catalyzed cycloaddition reactions, which are crucial for synthesizing complex organic molecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the solubility and assembly of cyclodextrins, which are important for various cellular functions . Furthermore, its interaction with cellular membranes and proteins can lead to changes in cell signaling and metabolic pathways, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a hydrogen-bond donor and a highly polar solvent, facilitating various chemical reactions . The compound’s ability to enhance the efficiency of catalytic processes is attributed to its interactions with enzyme active sites, leading to enzyme activation or inhibition. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is thermally stable and maintains its reactivity over extended periods . Prolonged exposure to certain conditions may lead to its gradual degradation, affecting its efficacy in biochemical reactions. Long-term studies have shown that its impact on cellular function can vary, with potential changes in cell viability and metabolic activity observed over time.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, it can enhance specific biochemical reactions without causing significant adverse effects. Higher dosages may lead to toxicity and adverse effects on organ function . Studies have indicated that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, necessitating careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. Its fluorinated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to the formation of intermediate metabolites, which play crucial roles in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by its polarity and ability to form hydrogen bonds, affecting its accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the cell . The compound’s presence in certain subcellular compartments can enhance its efficacy in catalyzing biochemical reactions and influencing cellular processes.

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c1-6-2-4-7(5-3-6)20(17,18)19-8(9(11,12)13)10(14,15)16/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSVBFAODCJVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886858 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67674-48-0 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67674-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.